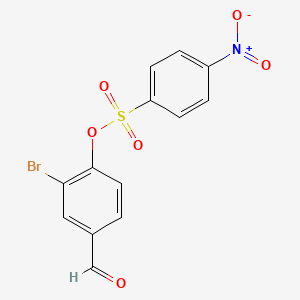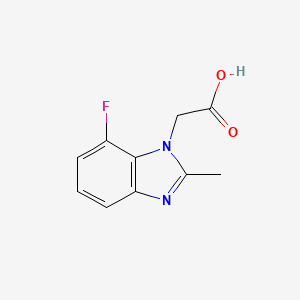
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid
概要
説明
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is an organic compound with the molecular formula C11H9FN2O2. It belongs to the benzodiazole class of compounds. This compound is characterized by the presence of a benzodiazole ring substituted with a fluoro and a methyl group, and an acetic acid moiety attached to the nitrogen atom of the benzodiazole ring.
作用機序
Target of Action
The primary targets of 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid are rapid-growing non-tuberculous mycobacteria . The compound has been observed to be significantly active against these targets .
Mode of Action
It is known that the compound interacts with its targets, leading to significant activity against the rapid-growing non-tuberculous mycobacteria . The compound’s interaction with its targets and any resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound has a significant impact on the growth of non-tuberculous mycobacteria , suggesting that it may affect pathways related to bacterial growth and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound is favorable, as indicated by ADMET calculations . These calculations take into account the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for determining the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is a significant reduction in the growth of rapid-growing non-tuberculous mycobacteria . This suggests that the compound may have potential therapeutic applications in the treatment of infections caused by these bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was crystallized by a slow evaporation method from a solution of methanol and hexane . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as solvent composition and evaporation rate.
生化学分析
Biochemical Properties
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can induce conformational changes in the target biomolecule, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached to the nitrogen atom of the benzodiazole ring through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
2-(7-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid: Similar structure but lacks the methyl group.
2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid: Similar structure but lacks the fluoro group.
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid: Similar structure but has a propanoic acid moiety instead of acetic acid.
Uniqueness
2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to the presence of both fluoro and methyl groups on the benzodiazole ring, which can influence its chemical reactivity and biological activity. The acetic acid moiety also provides additional functional versatility, allowing for further derivatization and modification.
特性
IUPAC Name |
2-(7-fluoro-2-methylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-12-8-4-2-3-7(11)10(8)13(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHZMDLJYNUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(=O)O)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


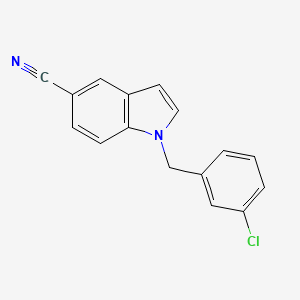
![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
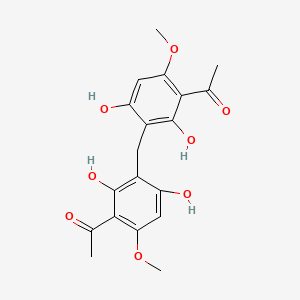
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
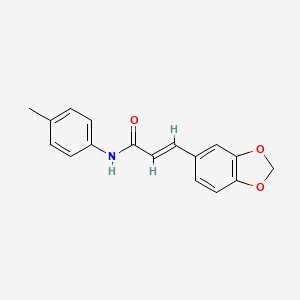
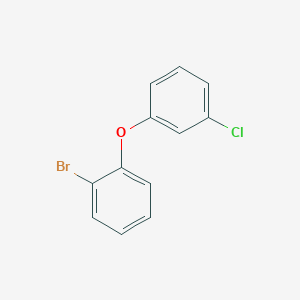
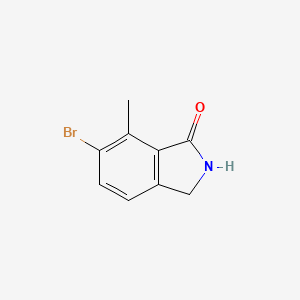
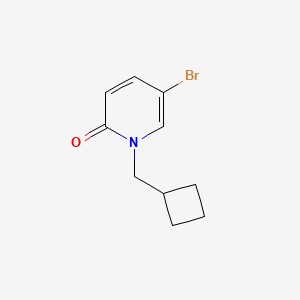

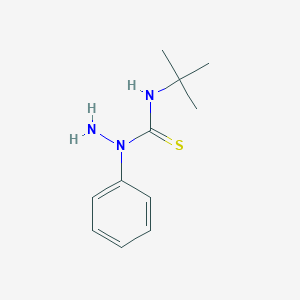
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
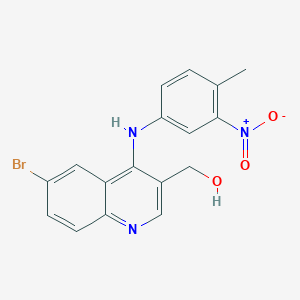
![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
